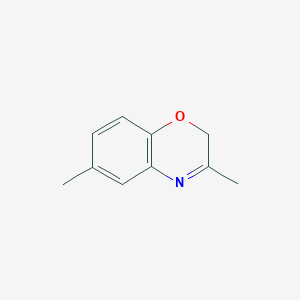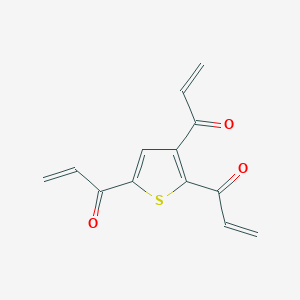
1,1',1''-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) is an organic compound that features a thiene ring substituted with three prop-2-en-1-one groups
Vorbereitungsmethoden
The synthesis of 1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) typically involves the reaction of thiene derivatives with prop-2-en-1-one under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The pathways involved may include the modulation of enzyme activity or the binding to specific receptors, leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) include:
1,3-Di-2-thienyl-2-propen-1-one: This compound has a similar structure but with two thienyl groups.
1-(5-Chloro-2-thienyl)-3-[5-(4-methoxyphenyl)-2-thienyl]prop-2-en-1-one: This compound features additional substituents on the thienyl rings. The uniqueness of 1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) lies in its specific substitution pattern and the resulting properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
114361-69-2 |
|---|---|
Molekularformel |
C13H10O3S |
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
1-[4,5-di(prop-2-enoyl)thiophen-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C13H10O3S/c1-4-9(14)8-7-12(10(15)5-2)17-13(8)11(16)6-3/h4-7H,1-3H2 |
InChI-Schlüssel |
KJGUCEPYRNDSJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1=CC(=C(S1)C(=O)C=C)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


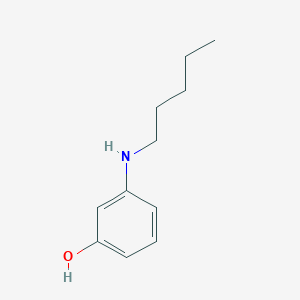
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
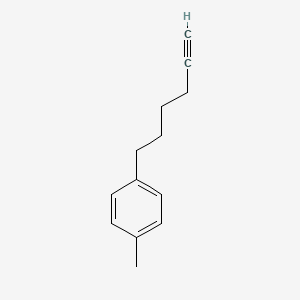
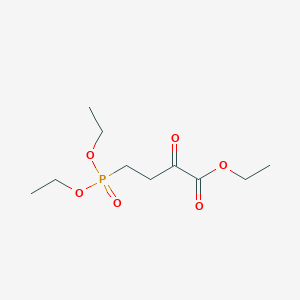
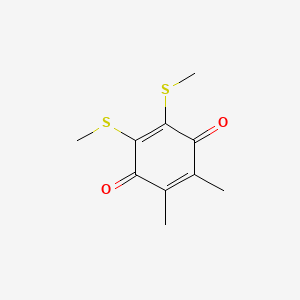

![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
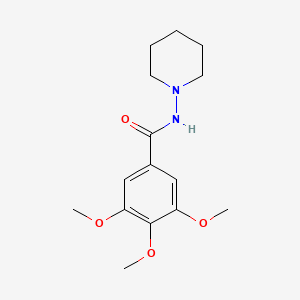

![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
